

# "6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" molecular weight

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## Compound of Interest

**Compound Name:** 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

**Cat. No.:** B1374406

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An In-Depth Technical Guide to **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**: Synthesis, Characterization, and Application

## Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purine bases allows it to interact with a wide range of biological targets, particularly protein kinases. Within this important class of molecules, **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** emerges as a critical synthetic intermediate. Its specific substitution pattern—a bromine atom amenable to cross-coupling reactions and a methyl group influencing electronic properties—makes it a versatile building block for the synthesis of targeted therapeutics, especially in oncology. This guide provides a detailed overview of its core attributes, a validated synthetic protocol, analytical characterization, and its strategic application in drug discovery.

## Part 1: Core Molecular Attributes

**6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is a bicyclic heteroaromatic compound. The fusion of a pyrazole ring and a pyridine ring creates a system with unique electronic and steric properties. The bromine atom at the 6-position serves as a key functional handle for introducing molecular diversity, typically via metal-catalyzed cross-coupling reactions.

## Physicochemical and Structural Data

The fundamental properties of this compound are summarized below.

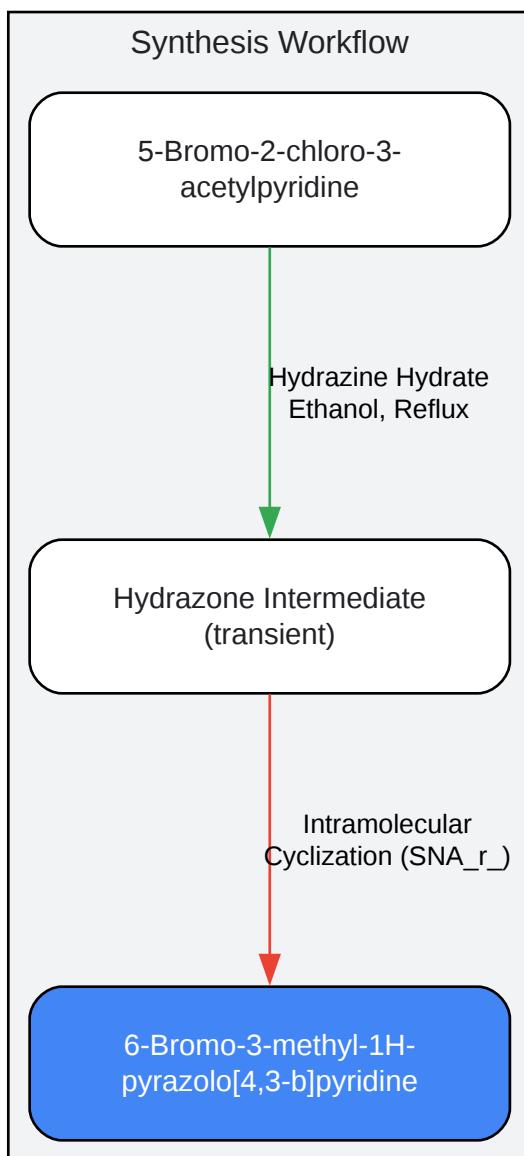
Property	Value	Source
Molecular Weight	212.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1256794-18-9	<a href="#">[2]</a>
Appearance	Solid (predicted)	
Boiling Point	326.9±37.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.755±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
pKa	10.11±0.40 (Predicted)	<a href="#">[2]</a>

## Part 2: Synthesis and Mechanistic Rationale

The synthesis of pyrazolo[4,3-b]pyridines is typically achieved through the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core. A common and robust strategy involves the condensation of a hydrazine derivative with a pyridine precursor bearing an ortho-formyl or acetyl group and a leaving group. This approach is favored due to the commercial availability of diverse pyridine starting materials and the high efficiency of the cyclization step.

## Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound.



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Caption: A typical synthetic route via condensation and intramolecular cyclization.

## Detailed Experimental Protocol

This protocol describes the synthesis from a commercially available substituted pyridine. The choice of an alcoholic solvent like ethanol is strategic; it effectively solubilizes the reactants while having a suitable boiling point for the reaction to proceed at a reasonable rate without requiring high-pressure apparatus.

Objective: To synthesize **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**.

Materials:

- 5-Bromo-2-chloro-3-acetylpyridine (1.0 eq)
- Hydrazine hydrate (2.0 eq)
- Ethanol (200 proof)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-chloro-3-acetylpyridine (e.g., 5.0 g, 21.3 mmol).
- Solvent Addition: Add ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.
- Reagent Addition: Slowly add hydrazine hydrate (e.g., 2.1 mL, 42.6 mmol, 2.0 eq) to the solution at room temperature. The addition should be done cautiously as the initial reaction can be exothermic.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.

- Extraction: To the resulting slurry, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

## Part 3: Analytical Validation

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, which confirms the elemental composition ( $\text{C}_7\text{H}_6\text{BrN}_3$ ). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) is a key diagnostic feature.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in subsequent synthetic steps.

## Expected Analytical Data

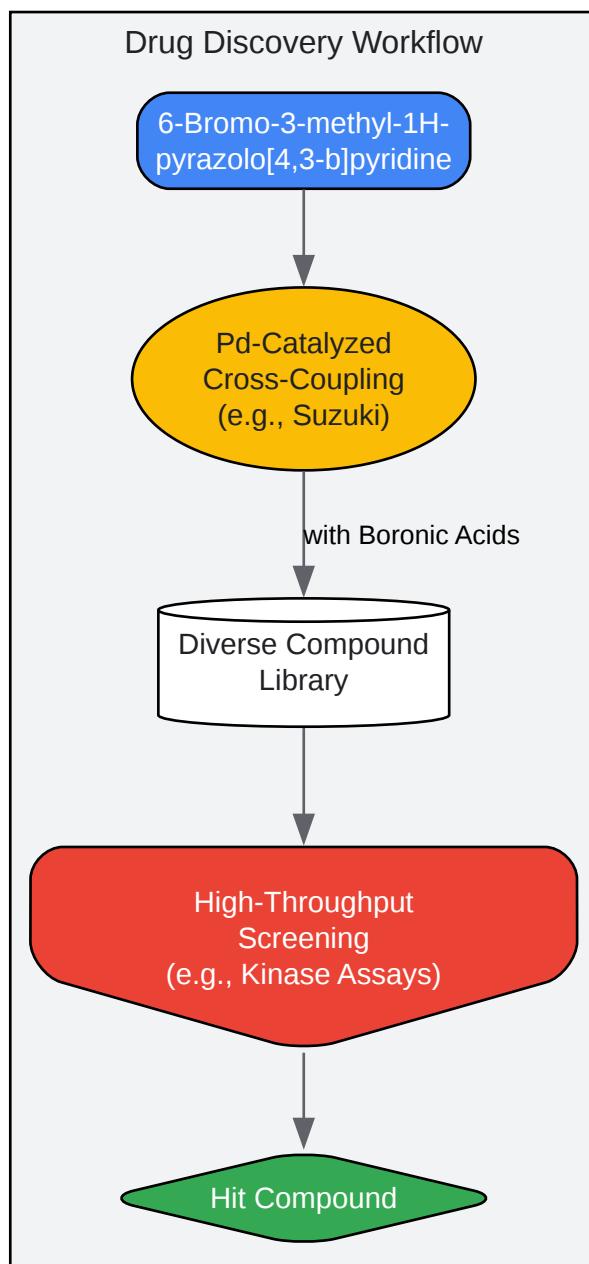
Technique	Expected Result
<sup>1</sup> H NMR	Signals corresponding to aromatic protons and a singlet for the methyl group. The NH proton may be broad or exchangeable.
<sup>13</sup> C NMR	Resonances for all 7 carbon atoms in the molecule, including the methyl carbon and the six carbons of the heterocyclic core.
HRMS (ESI+)	Calculated m/z for [M+H] <sup>+</sup> : 211.9821, 213.9799. Found: Values within $\pm 5$ ppm of calculated masses, showing the characteristic Br isotope pattern.
HPLC	A single major peak with >95% purity under standard analytical conditions.

## Part 4: Applications in Drug Discovery & Development

**6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is not typically a final drug product but rather a high-value intermediate. Its utility stems from the strategic placement of the bromine atom, which serves as a versatile anchor point for building more complex molecules. The pyrazolo[4,3-b]pyridine core is a known scaffold for inhibitors of various protein kinases, which are crucial targets in cancer therapy[3].

### Role as a Synthetic Building Block

The compound's primary application is in Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the core scaffold, attaching different functional groups to modulate potency, selectivity, and pharmacokinetic properties.



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Caption: Role as a key intermediate in a typical drug discovery pipeline.

This structured approach enables the rapid generation of a library of related compounds, which can then be screened against a panel of biological targets (like kinases) to identify "hit" compounds with promising activity[4][5]. Subsequent optimization of these hits leads to the development of lead candidates for new drugs.

## Conclusion

**6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is a compound of significant strategic importance for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its utility as a versatile synthetic intermediate make it a cornerstone for the construction of novel kinase inhibitors and other potential therapeutics. A thorough understanding of its synthesis and analytical validation is essential for its effective application in the pursuit of next-generation medicines.

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